TAS-116

概要

説明

TAS-116は、ピミテスピブとしても知られており、熱ショックタンパク質90(HSP90)アルファおよびベータの新規で強力な経口活性阻害剤です。HSP90は、さまざまなタンパク質の安定化と機能に関与する分子シャペロンであり、その多くは癌の進行に関与しています。 This compoundは、前臨床試験および臨床試験で有望な結果を示しており、特に胃腸間質腫瘍(GIST)やその他の固形腫瘍の治療において注目されています .

準備方法

TAS-116の合成には、4-(1H-インドール-1-イル)ベンズアミドコア構造を持つ初期ヒット化合物の化学的最適化が含まれます。 This compoundアナログの調製は、4-置換-ピラゾロピリジンとカップリング反応により行われ、これは数段階で調製され、適切なベンゾニトリルが使用されます .

化学反応の分析

TAS-116は、以下を含むさまざまな化学反応を起こします。

還元: 一般的に水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用して、酸素の除去または水素の付加を伴います。

置換: ハロゲンまたは求核試薬などの試薬を使用して、ある官能基を別の官能基で置き換えます。

これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、および制御された温度と圧力の条件が含まれます。 これらの反応から生成される主な生成物には、元の化合物から誘導されたさまざまな誘導体が含まれており、これらは異なる生物学的活性を持つ場合があります .

科学研究への応用

This compoundは、以下を含むさまざまな科学研究への応用があります。

化学: さまざまな生化学経路におけるHSP90の役割を研究するためのツール化合物として使用されます。

生物学: タンパク質の折り畳み、ストレス応答、アポトーシスなどの細胞プロセスに対するその効果が調査されています。

科学的研究の応用

Gastrointestinal Stromal Tumors (GISTs)

TAS-116 has been primarily studied for its effectiveness in treating GISTs, particularly in patients who have developed resistance to standard therapies such as imatinib. In a phase II study, patients treated with this compound exhibited a median progression-free survival (PFS) of 4.4 months, with 85% maintaining stable disease for at least six weeks . A subsequent phase III trial confirmed these findings, demonstrating significant improvements in PFS compared to placebo .

| Study | Population | Dose | Median PFS | Response Rate |

|---|---|---|---|---|

| Phase II | Advanced GIST | 160 mg/day | 4.4 months | 85% stable disease |

| Phase III | Previously treated GIST | TBD | Prolonged vs placebo | TBD |

Adult T-cell Leukemia/Lymphoma (ATL)

In ATL models, this compound showed potent anti-tumor activity with IC50 values below 0.5 μmol/L across various ATL cell lines. The treatment led to significant downregulation of the NF-κB pathway and induced cell cycle arrest in Tax-negative ATL cells . Importantly, no toxicity was observed in healthy CD4+ lymphocytes, indicating a favorable safety profile for this agent .

| Study | Population | IC50 Value | Mechanism |

|---|---|---|---|

| ATL Study | ATL cell lines | <0.5 μmol/L | NF-κB downregulation |

Combination Therapies

This compound has been evaluated in combination with nivolumab (an anti-PD-1 therapy) for colorectal cancer and other solid tumors. In a phase Ib trial, the combination demonstrated manageable safety profiles and promising antitumor activity, particularly in microsatellite stable colorectal cancer patients. The treatment significantly inhibited regulatory T cells, enhancing the immune response against tumors .

| Study | Combination Therapy | Population | Results |

|---|---|---|---|

| Phase Ib Trial | This compound + Nivolumab | Colorectal Cancer | Enhanced antitumor immunity |

Inflammation and Fibrosis

Recent studies have indicated that this compound may also play a role in modulating inflammatory responses. In models of hydrochloric acid-induced lung injury, this compound reduced inflammation markers and improved lung mechanics by inhibiting pro-fibrotic pathways . This suggests potential applications beyond oncology into areas like pulmonary diseases.

作用機序

TAS-116は、HSP90アルファとベータを選択的に阻害することで作用し、癌の進行に関与するクライアントタンパク質の不安定化と分解を引き起こします。この阻害は、腫瘍細胞内の複数のシグナル伝達経路をブロックし、抗癌活性をもたらします。 This compoundは、癌細胞の増殖と生存に関与するKIT、PDGFRA、HER2、EGFRなどのタンパク質をダウンレギュレートすることが示されています .

類似化合物との比較

TAS-116は、ゲルダーマイシンやその誘導体などの他のHSP90阻害剤と比較されます。 ゲルダーマイシンとは異なり、this compoundは治療指数が優れており、眼毒性が低いため、臨床使用に適した候補です . その他の類似化合物には、以下が含まれます。

17-AAG(17-アリルアミノ-17-デメトキシゲルダーマイシン): 著しい毒性問題を持つHSP90阻害剤。

17-DMAG(17-ジメチルアミノエチルアミノ-17-デメトキシゲルダーマイシン): 溶解性が向上しているもう1つのHSP90阻害剤ですが、毒性との関連性が依然としてあります。

AUY922(ルミネスピブ): 前臨床試験で有望な結果が得られた合成HSP90阻害剤ですが、副作用のため臨床での成功は限定的です.

This compoundは、その選択性、経口バイオアベイラビリティ、および良好な安全性プロファイルにより際立っています .

生物活性

TAS-116, also known as pimitespib, is a novel oral inhibitor of heat shock protein 90 (HSP90) that has garnered attention for its potential therapeutic applications in various cancers, particularly gastrointestinal stromal tumors (GIST) and lung cancer. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

HSP90 is a chaperone protein that plays a critical role in the stabilization and function of numerous client proteins involved in cancer progression. By inhibiting HSP90, this compound disrupts the function of these client proteins, leading to cancer cell apoptosis and growth inhibition. Specifically, this compound binds selectively to the N-terminal domain of HSP90α and HSP90β while sparing other homologous proteins such as GRP94 and TRAP1, which are associated with endoplasmic reticulum and mitochondria respectively .

In Vitro Studies

This compound has demonstrated significant anti-tumor activity in various cancer cell lines. In studies involving GIST cell lines, this compound inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for different GIST cell lines were reported as follows:

| Cell Line | IC50 (nM) |

|---|---|

| GIST T1 | 284.0 |

| GIST R8 | 500.4 |

| GIST R9 | 334.9 |

| GIST R2 | 731.8 |

This compound was particularly effective against IM-naïve cells compared to IM-resistant variants . Additionally, it induced apoptosis as evidenced by increased caspase-3/7 activity, further supporting its potential as an anti-cancer agent.

In Vivo Studies

In xenograft mouse models, this compound exhibited significant tumor growth inhibition in both subcutaneous and orthotopic settings. Notably, it effectively reduced phosphorylated KIT levels in GIST models, which is crucial given the role of KIT activation in tumor growth . Moreover, the compound showed promising results against EGFR-mutated lung cancer cell lines by decreasing phosphorylated EGFR levels .

Clinical Trials

A Phase I clinical trial assessed the safety and preliminary efficacy of this compound in patients with advanced solid tumors. The maximum tolerated dose (MTD) was established at 107.5 mg/m²/day when administered daily and 210.7 mg/m²/day for every other day regimens. The study reported treatment-related adverse events primarily involving gastrointestinal disturbances and mild ocular toxicity . Notably, two patients with non-small cell lung cancer and one with GIST achieved confirmed partial responses.

Progression-Free Survival

In a controlled Phase III trial targeting patients with advanced GIST refractory to imatinib (IM), this compound significantly improved progression-free survival (PFS), demonstrating its potential as a second-line treatment option . The median PFS was reported at 4.4 months for patients receiving this compound compared to placebo .

Case Studies

Case Study 1: Advanced GIST Treatment

A patient with advanced GIST who had previously failed multiple therapies was treated with this compound. After several cycles of treatment, imaging showed a marked reduction in tumor size and improved quality of life indicators.

Case Study 2: Lung Cancer Response

Another case involved a patient with EGFR-mutated lung cancer who experienced a partial response after receiving this compound as part of a clinical trial. The patient's tumor markers decreased significantly after treatment initiation.

特性

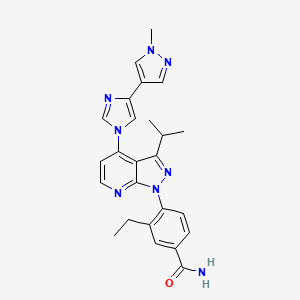

IUPAC Name |

3-ethyl-4-[4-[4-(1-methylpyrazol-4-yl)imidazol-1-yl]-3-propan-2-ylpyrazolo[3,4-b]pyridin-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N8O/c1-5-16-10-17(24(26)34)6-7-20(16)33-25-22(23(30-33)15(2)3)21(8-9-27-25)32-13-19(28-14-32)18-11-29-31(4)12-18/h6-15H,5H2,1-4H3,(H2,26,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVPMZUGELHVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)N)N2C3=NC=CC(=C3C(=N2)C(C)C)N4C=C(N=C4)C5=CN(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260533-36-5 | |

| Record name | TAS-116 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260533365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAS-116 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14876 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIMITESPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLO044MUDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TAS-116 is a selective inhibitor of Heat Shock Protein 90 (HSP90) α and β isoforms, which are primarily found in the cytosol. [, , , , ]

A: this compound binds to the N-terminal ATP-binding pocket of HSP90, competing with ATP and preventing the chaperone's proper function. [, , ] This interaction is further stabilized by contacts with the ATP lid region and the hydrophobic pocket of HSP90. []

A: Inhibiting HSP90α/β with this compound leads to the proteasomal degradation of numerous client proteins involved in various signaling pathways, including those involved in cell growth, proliferation, survival, and angiogenesis. [, , , , , , ] Examples of affected client proteins include KIT, PDGFRA, AKT, RAF1, HIF-1α, and components of the NF-κB pathway. [, , , , , , ]

A: Notably, this compound selectively inhibits cytosolic HSP90α and β. It does not affect the activity of HSP90 paralogs such as endoplasmic reticulum GRP94 or mitochondrial TRAP1. [] This selectivity may contribute to a potentially improved safety profile compared to non-selective HSP90 inhibitors. [, ]

A: this compound has a molecular formula of C24H27N7O and a molecular weight of 429.53 g/mol. [, ]

A: While specific spectroscopic data wasn't detailed within the provided abstracts, X-ray crystallography was used to elucidate the binding mode of a close this compound analog (16d) within the HSP90 ATP-binding site. [, ] This structural information informs the understanding of this compound's interactions with its target.

A: this compound was discovered through a comprehensive structure-activity relationship (SAR) study. [, ] Starting from a hit compound with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure, modifications were introduced to optimize for potency, selectivity, and oral bioavailability. [, ]

A: Key structural elements include the pyrazolo[3,4-b]pyridine core, the 3-ethyl and 3-isopropyl substituents on the benzamide and pyrazolopyridine moieties, respectively, and the 1-methyl-1H-pyrazol-4-yl group. [, ] These features contribute to its binding affinity and selectivity for HSP90α/β over other HSP90 family members. [, ]

A: While specific stability data is not presented in the abstracts, this compound is described as "orally available" and suitable for oral administration in preclinical models and human clinical trials. [, , , , , , ] This suggests that the compound possesses sufficient stability for oral delivery and systemic absorption.

A: this compound demonstrates good oral bioavailability in preclinical models (mice, rats, dogs) and humans. [, , ] It exhibits dose-proportional systemic exposure, meaning that drug concentrations in the body increase proportionally with increasing doses. [, ]

A: One pharmacodynamic marker of this compound activity is the induction of HSP70 in peripheral blood mononuclear cells (PBMCs), which is observed in patients treated with the drug. [] HSP70 upregulation is a known consequence of HSP90 inhibition, serving as an indicator of target engagement. []

A: this compound demonstrates potent antiproliferative and pro-apoptotic effects against a range of cancer cell lines, including: * Small cell lung cancer (SCLC) [] * Non-small cell lung cancer (NSCLC), including squamous cell carcinoma (LSCC) and KRAS-mutant NSCLC [] * Multiple myeloma [, ] * Gastric cancer [] * Adult T-cell leukemia/lymphoma (ATL) [] * Imatinib-resistant gastrointestinal stromal tumor (GIST) [, ]

A: Yes, this compound exhibits significant antitumor activity in various xenograft mouse models of human cancers. [, , , , , , , , ] For example, it led to tumor shrinkage in models of gastric cancer, NSCLC, SCLC, and multiple myeloma, even when administered orally. [, , , ]

A: this compound has been evaluated in several clinical trials, including a phase III trial in patients with advanced GIST refractory to imatinib, sunitinib, and regorafenib. [] In this trial, this compound significantly prolonged progression-free survival compared to placebo (median 2.8 vs 1.4 months; hazard ratio 0.51; 95% CI 0.30-0.87; p = 0.006). [] Promising activity was also observed in patients with heavily pretreated GIST, NSCLC, and other solid tumors in phase I studies. [, , ]

A: The most common treatment-related adverse events reported in clinical trials of this compound include: * Gastrointestinal disorders (diarrhea, decreased appetite, nausea) [, ] * Elevated liver enzymes (AST, ALT) [, , ] * Increased serum creatinine [, ] * Eye disorders [, ] * Fatigue []

A: Research on predictive biomarkers for this compound is ongoing. Some studies suggest potential associations between tumor molecular features and treatment response. For instance: * In a study of this compound combined with nivolumab in colorectal cancer, analysis of the tumor microenvironment showed higher densities of CD8+ T cells, regulatory T cells, and M2 macrophages in responders compared to non-responders. [] * In another study, patients with POLE gene mutations showed a trend towards better response to this compound plus nivolumab. [] * Additionally, this compound demonstrated efficacy in GIST patients with secondary KIT mutations detected in blood samples. []

ANone: Currently, monitoring response to this compound therapy relies on standard clinical practice for the specific cancer type being treated. This typically involves: * Imaging techniques (CT, MRI, PET) to assess tumor size and progression. * Blood tests to monitor tumor markers and treatment-related side effects. * Clinical evaluation of symptoms and overall health status.

A: While not explicitly explored in all studies, there's evidence that this compound can modulate the tumor immune microenvironment. In a preclinical model of multiple myeloma, this compound enhanced the antitumor activity of bortezomib, potentially through its impact on the bone marrow microenvironment. [] Furthermore, when combined with the immune checkpoint inhibitor nivolumab in a clinical trial, this compound showed activity in microsatellite stable (MSS) colorectal cancer, a tumor type often less responsive to immunotherapy. [] This suggests a potential role for this compound in enhancing antitumor immunity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。